molecular formula C11H10BNO2 B187636 (4-(Pyridin-3-yl)phenyl)boronic acid CAS No. 170230-28-1

(4-(Pyridin-3-yl)phenyl)boronic acid

Cat. No. B187636
M. Wt: 199.02 g/mol
InChI Key: HYZNIURBDZXTGX-UHFFFAOYSA-N
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Description

“(4-(Pyridin-3-yl)phenyl)boronic acid” is a type of boronic acid derivative . It has a molecular weight of 199.02 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Synthesis Analysis

The synthesis of boronic acids like “(4-(Pyridin-3-yl)phenyl)boronic acid” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki-Miyaura coupling reaction is also a common method used in the synthesis of boronic acids .


Molecular Structure Analysis

The molecular formula of “(4-(Pyridin-3-yl)phenyl)boronic acid” is C11H10BNO2 . The InChI code for this compound is 1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H .


Chemical Reactions Analysis

“(4-(Pyridin-3-yl)phenyl)boronic acid” is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

“(4-(Pyridin-3-yl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 199.02 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Sensing Applications in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

4-(pyridin-3-yl)phenylboronic acid is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases . This interaction is pivotal in the development of sensors for various analytes.

Methods of Application

The compound is incorporated into sensors that can operate in homogeneous assays or heterogeneous detection environments. It can be at the interface of the sensing material or within the bulk sample.

Results and Outcomes

The use of this boronic acid in sensors has led to the development of novel detection methodologies, particularly in the interaction with proteins and cell labeling .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

In organic synthesis, 4-(pyridin-3-yl)phenylboronic acid is a reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds .

Methods of Application

The compound is used in palladium-catalyzed reactions under mild conditions, often involving microwave irradiation to expedite the process .

Results and Outcomes

The use of this boronic acid in Suzuki-Miyaura coupling has been successful in synthesizing various organic compounds, including potential therapeutic agents .

Pharmaceutical Research

Scientific Field

Pharmaceutical Sciences

Application Summary

This boronic acid is involved in the preparation of HIV-1 protease inhibitors and potential cancer therapeutics targeting enzymes like PDK1 and protein kinase CK2 .

Methods of Application

It serves as a building block in the synthesis of inhibitors through coupling reactions facilitated by palladium catalysts .

Results and Outcomes

The synthesized inhibitors have shown efficacy in preclinical models, indicating potential for further drug development .

Materials Science

Scientific Field

Materials Science

Application Summary

The compound is used in the synthesis of functional materials, such as modular and functional PBA-BODIPY dyes, which combine the versatility of BODIPY derivatives with the receptor-like ability of the PBA moiety .

Methods of Application

Synthesis involves the creation of boronate esters that are integral to the structure of these materials .

Results and Outcomes

The resulting materials have applications in bioimaging and sensing due to their fluorescent properties .

Environmental Science

Scientific Field

Environmental Science

Application Summary

4-(pyridin-3-yl)phenylboronic acid is considered environmentally benign and is used in reactions that are mild and functional group tolerant .

Methods of Application

Its application in environmental science is not directly specified but is implied through its use in Suzuki-Miyaura coupling, which is known for its low environmental impact .

Results and Outcomes

The compound contributes to sustainable chemistry practices by being part of reactions that minimize hazardous waste .

Diagnostic Applications

Scientific Field

Biochemistry

Application Summary

In diagnostics, the boronic acid forms reversible complexes with polyols, including sugars, which is crucial for the development of analytical applications .

Methods of Application

It is used in the design of diagnostic tools that can detect and measure the concentration of specific biomolecules .

Results and Outcomes

These diagnostic applications have led to the development of new methods for drug delivery and the targeting of molecular structures like sialic acid .

This analysis provides a snapshot of the diverse applications of 4-(pyridin-3-yl)phenylboronic acid across different scientific disciplines, highlighting its versatility and importance in research and development.

Catalysis in Organic Reactions

Application Summary

This boronic acid is used as a catalyst in organic reactions, enhancing the rate and selectivity of chemical transformations .

Methods of Application

It is often used in trace amounts to catalyze reactions under mild conditions, which can include room temperature and aqueous environments.

Results and Outcomes

The catalytic use of 4-(pyridin-3-yl)phenylboronic acid has led to more efficient synthesis routes for complex organic molecules, with improved yields and reduced by-products .

Development of Therapeutic Agents

Scientific Field

Medicinal Chemistry

Application Summary

The compound is instrumental in the development of new therapeutic agents, including enzyme inhibitors that target diseases like cancer and HIV .

Methods of Application

It is used in the synthesis of small molecule inhibitors, employing techniques such as high-throughput screening to identify promising candidates.

Results and Outcomes

Several potential therapeutic agents developed using this boronic acid have advanced to clinical trials, showing promise in treating various diseases .

Polymer Chemistry

Scientific Field

Polymer Chemistry

Application Summary

4-(pyridin-3-yl)phenylboronic acid plays a role in the creation of new polymers with enhanced properties for industrial applications .

Methods of Application

The compound is used in polymerization reactions to introduce functional groups that impart desired characteristics to the polymers.

Results and Outcomes

The introduction of boronic acid moieties into polymers has resulted in materials with improved stability, conductivity, and responsiveness to environmental stimuli .

Bioconjugation Techniques

Application Summary

This boronic acid is used in bioconjugation techniques to attach biomolecules to various surfaces or to each other .

Methods of Application

The compound’s ability to form stable covalent bonds with sugars and other diols is exploited to create targeted drug delivery systems and diagnostic tools.

Results and Outcomes

Bioconjugation using 4-(pyridin-3-yl)phenylboronic acid has enhanced the specificity and efficacy of targeted therapies .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

In nanotechnology, the boronic acid is used to modify the surface of nanoparticles to improve their interaction with biological systems .

Methods of Application

Nanoparticles are functionalized with the boronic acid to target specific cells or tissues, often for therapeutic or diagnostic purposes.

Results and Outcomes

Functionalized nanoparticles have shown increased targeting accuracy and reduced off-target effects in biomedical applications .

Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Application Summary

4-(pyridin-3-yl)phenylboronic acid is explored for its potential use in agricultural chemistry to create more effective pesticides and herbicides .

Methods of Application

The compound is incorporated into formulations that target specific pests or weeds, minimizing the impact on non-target species and the environment.

Results and Outcomes

Research into the use of this boronic acid in agriculture has led to the development of more selective and environmentally friendly agrochemicals .

These additional applications further demonstrate the versatility of 4-(pyridin-3-yl)phenylboronic acid in scientific research and its potential to contribute to advancements across a wide range of fields.

Glycobiology

Scientific Field

Glycobiology

Application Summary

This boronic acid is crucial in the study of carbohydrate chemistry, particularly in the analysis, separation, protection, and activation of sugars .

Methods of Application

It is used to modify sugars or glycoconjugates, which can be essential for understanding cell signaling and communication.

Results and Outcomes

The applications in glycobiology have led to advancements in the development of therapeutics and diagnostic tools that target specific carbohydrate-related processes .

Electrophoresis

Scientific Field

Bioanalytical Chemistry

Application Summary

4-(pyridin-3-yl)phenylboronic acid is used in electrophoresis to separate glycated molecules, which are important in the diagnosis of diabetes .

Methods of Application

The compound is incorporated into gels or capillaries to facilitate the separation of molecules based on their interaction with boronic acids.

Results and Outcomes

This has improved the accuracy and efficiency of electrophoretic methods used in clinical diagnostics .

Controlled Release Systems

Scientific Field

Pharmaceutical Engineering

Application Summary

The boronic acid is used in the development of polymers for the controlled release of insulin, which is significant for diabetes management .

Methods of Application

Polymers functionalized with the boronic acid respond to glucose levels, triggering the release of insulin in a controlled manner.

Results and Outcomes

Such systems have shown potential in creating more effective and responsive treatments for diabetes patients .

Biochemical Tool for Signaling Pathways

Scientific Field

Molecular Biology

Application Summary

4-(pyridin-3-yl)phenylboronic acid serves as a biochemical tool for interfering in signaling pathways, enzyme inhibition, and cell delivery systems .

Methods of Application

The compound’s ability to interact with various biomolecules makes it a versatile tool for manipulating cellular functions.

Results and Outcomes

Its use has provided insights into cellular mechanisms and has potential therapeutic applications .

Therapeutic Enzymatic and Kinase Inhibitors

Application Summary

This boronic acid is used in the preparation of significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Methods of Application

It is a key building block in the synthesis of these inhibitors, which are designed to target specific enzymes or receptors involved in disease processes.

Results and Outcomes

The inhibitors developed using this boronic acid have shown efficacy in preclinical and clinical settings, offering new avenues for disease treatment .

Material Science

Scientific Field

Material Science

Application Summary

In material science, the boronic acid is used for the synthesis of new materials with potential applications in various industries .

Methods of Application

The compound can be used to introduce functional groups that impart unique properties to materials, such as conductivity or reactivity.

Results and Outcomes

Research in this area has led to the creation of innovative materials that could revolutionize technology and manufacturing processes .

Safety And Hazards

“(4-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

(4-pyridin-3-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZNIURBDZXTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597062
Record name [4-(Pyridin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-3-yl)phenyl)boronic acid

CAS RN

170230-28-1
Record name B-[4-(3-Pyridinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Pyridin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Gloaguen, AS Voisin-Chiret… - Journal of medicinal …, 2015 - ACS Publications
Apoptosis control defects such as the deregulation of Bcl-2 family member expression are frequently involved in chemoresistance. In ovarian carcinoma, we previously demonstrated …
Number of citations: 51 pubs.acs.org
Y Wen, S Lun, Y Jiao, W Zhang, T Liu, F Yang… - European Journal of …, 2023 - Elsevier
Mycobacterial membrane protein Large 3 (MmpL3), an inner membrane protein, plays a crucial role in the transport of mycolic acids that are essential for the viability of M. tuberculosis …
Number of citations: 5 www.sciencedirect.com
M De Pascale, D Iacopetta, M Since… - …, 2020 - Wiley Online Library
Pyridoclax is considered a promising anticancer drug, acting as a protein‐protein interaction disruptor, with potential applications in the treatment of ovarian, lung, and mesothelioma …
S Perato, AS Voisin-Chiret… - Tetrahedron, 2012 - Elsevier
… With these more simple reactants we succeeded to prepare 3-methyl-4-pyridin-3-yl phenyl boronic acid 4e and 2-methyl-4-pyridin-3-yl phenyl boronic acid 4f with good yields using the …
Number of citations: 17 www.sciencedirect.com
AS Voisin-Chiret, G Burzicki, S Perato, M De Giorgi… - Tetrahedron, 2012 - Elsevier
Proteins modulate the majority of all biological functions and are composed of highly organized secondary structural elements such as helices, turns, and sheets. Many of these …
Number of citations: 11 www.sciencedirect.com

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